molecular formula C12H10FNO3 B2953721 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid CAS No. 1083197-20-9

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

Cat. No.: B2953721
CAS No.: 1083197-20-9
M. Wt: 235.214
InChI Key: CWXCGAJMSYIFLG-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a quinoline-based derivative characterized by a fluorine atom at position 6, a methyl group at position 2, and an acetic acid moiety at position 1 of the dihydroquinoline scaffold. The methyl group introduces steric bulk, which may influence molecular interactions, while the acetic acid moiety enhances solubility and reactivity, enabling conjugation or salt formation for pharmaceutical applications .

Properties

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXCGAJMSYIFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

    Oxidation: The methyl group is oxidized to form the corresponding carboxylic acid.

    Cyclization: The quinoline ring is formed through cyclization reactions involving appropriate reagents and conditions.

    Acetylation: The final step involves the acetylation of the quinoline derivative to yield 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial properties and interactions with biological targets.

    Medicine: Explored for its potential use in developing new antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid, we compare it with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name (CAS) Substituents Molecular Formula Purity Key Features/Applications Reference
Target Compound 6-F, 2-CH3, 1-CH2COOH C12H10FNO3 N/A Drug research (potential anti-inflammatory, anticancer)
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (51505-10-3) 6-Cl, 4-C6H5, 3-CH2COOH C17H12ClNO3 ≥95% Intermediate for cancer/neuro drug synthesis
(2-Oxo-3,4-dihydroquinolin-1-yl)acetic acid (81745-21-3) 2-Oxo, 1-CH2COOH C11H9NO3 97% Solubility-enhanced scaffold for chemical modifications
2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid (59139-93-4) Isoquinoline core, 1-Oxo, 2-CH2COOH C11H9NO3 98% Isoquinoline-based drug discovery
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid (948573-55-5) 4-Oxo, 7-COOH C10H7NO3 95% Carboxylic acid functionalization

Structural and Electronic Effects

  • Fluorine vs. Chlorine: The target compound’s 6-fluoro substituent offers stronger electron-withdrawing effects compared to the 6-chloro group in (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid. Fluorine’s smaller atomic radius may reduce steric hindrance while enhancing metabolic stability .
  • Methyl vs. Phenyl : The 2-methyl group in the target compound provides moderate steric bulk compared to the 4-phenyl group in the chloro derivative. This difference could influence binding pocket interactions in biological targets .

Physicochemical Properties

  • Solubility: The acetic acid moiety in all listed compounds improves aqueous solubility, critical for bioavailability. However, the target compound’s fluorine and methyl groups may slightly reduce solubility compared to the unsubstituted (2-oxo-3,4-dihydroquinolin-1-yl)acetic acid .
  • Purity : High purity (95–98%) across analogs (Table 1) ensures reliability in pharmaceutical research, particularly for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid , also known by its CAS number 117685-48-0, is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10FNO3
  • Molecular Weight : 235.21 g/mol
  • Purity : >90% (HPLC)

These properties indicate that the compound is a fluorinated quinoline derivative, which is often associated with diverse biological activities.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid have shown effectiveness against various bacterial strains. A study reported that certain quinoline derivatives possess an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against Gram-positive and Gram-negative bacteria, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that compounds with similar structures can reduce nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Recent investigations have revealed that some quinoline derivatives may exert neuroprotective effects. For example, compounds structurally related to 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is attributed to the ability of these compounds to scavenge free radicals and modulate neuroinflammatory pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. Notably, studies have reported its inhibitory effects on acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease. The inhibition constants for related compounds suggest a competitive inhibition mechanism, with IC50 values in the low micromolar range .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid exhibited an MIC of 5 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Activity

In a preclinical model of neurodegeneration induced by oxidative stress, administration of a related quinoline derivative resulted in a significant decrease in neuronal cell death compared to control groups. The protective effect was linked to reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .

Study 3: Enzyme Inhibition Profile

A detailed kinetic study on the inhibition of AChE by related compounds showed that 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid had an IC50 value of 0.15 µM. This suggests a strong potential for further development in treating cognitive disorders associated with cholinergic dysfunction .

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